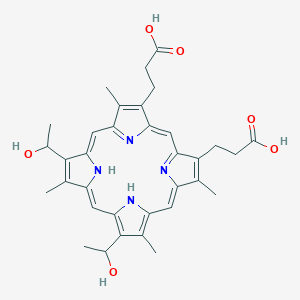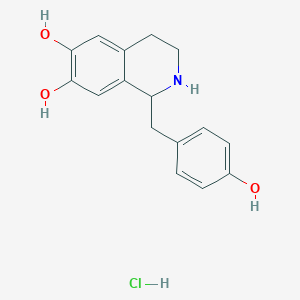
ヒゲナミン塩酸塩
概要
説明
ヒゲナミン塩酸塩は、β2-アドレナリン受容体アゴニストであり、数千年にわたって伝統的な中国医学で使用されてきました . ヒゲナミン塩酸塩は、体重管理と運動能力の向上を目的としたダイエットサプリメントによく含まれています .
製造方法
合成経路と反応条件
ヒゲナミン塩酸塩は、様々な合成経路で合成することができます。 一般的な方法の1つは、メタノール中での水素化ホウ素ナトリウムによるノルコクラウリンの還元であり、続いて塩酸を加えて塩酸塩を生成します . 反応条件は、一般的に反応混合物を低温に維持して、生成物の分解を防ぐことを含みます。
工業的製造方法
ヒゲナミン塩酸塩の工業的製造は、多くの場合、植物源からの抽出とそれに続く精製を伴います。 植物は一般的に乾燥させ、微粉末に粉砕され、その後、エタノールまたはメタノールを用いた溶媒抽出が行われます。 その後、抽出物は濃縮され、カラムクロマトグラフィーなどの技術を使用して精製され、純粋なヒゲナミン塩酸塩が得られます .
科学的研究の応用
Higenamine hydrochloride has a wide range of scientific research applications:
作用機序
生化学分析
Biochemical Properties
Higenamine hydrochloride interacts with various enzymes and proteins. It has been shown to increase the expression of p-PI3K and p-AKT in various tissues . It also inhibits the activation of nuclear factor kappaB, which is responsible for the inhibition of inducible nitric oxide synthase expression . These interactions play a crucial role in the biochemical reactions involving higenamine hydrochloride .
Cellular Effects
Higenamine hydrochloride has various effects on different types of cells and cellular processes. It has been reported to increase the expression of caspase-3, caspase-9 and Bax in tumor cells, promoting cell cycle arrest in the G2/M phase, reducing the number of cells in the S phase, and promoting the apoptosis of glioma cells . It also improves gap junctional dysfunction in astrocytes, reduces gap junctional gaps, and elevates the expression of Cx43 while decreasing the phosphorylation of Cx43 .
Molecular Mechanism
Higenamine hydrochloride exerts its effects at the molecular level through various mechanisms. It is a structural analogue of catecholamines and possesses characteristics similar to those of adrenergic receptor ligands . It can modulate multiple targets, including anti-inflammation- and anti-apoptosis-related targets and some transcription factors, which directly or indirectly influence the disease course .
Temporal Effects in Laboratory Settings
The effects of higenamine hydrochloride change over time in laboratory settings. Peak concentrations of higenamine ranged from 15.1 to 44.0 ng/mL. The half-life of higenamine was 0.133 h (range, 0.107–0.166 h), while the area under concentration-time curve (AUC), extrapolated to infinity, was 5.39 ng·h·mL-1 (range, 3.2-6.8 ng·h·mL-1) .
Dosage Effects in Animal Models
The effects of higenamine hydrochloride vary with different dosages in animal models. It has been reported that higenamine hydrochloride can reduce blood pressure in both normotensive and hypertensive animal models
Metabolic Pathways
Higenamine hydrochloride is involved in various metabolic pathways. It has been shown to regulate the LKB1/AMPKα/Sirt1 pathway , mediate the β2-AR/PI3K/AKT cascade , and suppress TGF-β1/Smad signaling .
Transport and Distribution
It has been reported that higenamine hydrochloride can be recovered in the urine within 8 hours , indicating its distribution within the body.
準備方法
Synthetic Routes and Reaction Conditions
Higenamine hydrochloride can be synthesized through various synthetic routes. One common method involves the reduction of norcoclaurine using sodium borohydride in methanol, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions typically involve maintaining the reaction mixture at a low temperature to prevent decomposition of the product.
Industrial Production Methods
Industrial production of higenamine hydrochloride often involves extraction from plant sources followed by purification. The plants are typically dried and ground into a fine powder, which is then subjected to solvent extraction using ethanol or methanol. The extract is then concentrated and purified using techniques such as column chromatography to obtain pure higenamine hydrochloride .
化学反応の分析
反応の種類
ヒゲナミン塩酸塩は、酸化、還元、置換反応などの様々な種類の化学反応を起こします .
一般的な試薬と条件
酸化: ヒゲナミン塩酸塩は、過マンガン酸カリウムや過酸化水素などの試薬を用いて、酸性条件下で酸化することができます.
生成される主な生成物
これらの反応から生成される主な生成物には、酸化された誘導体、ヒゲナミンの還元された形態、および置換されたヒゲナミン化合物があります .
科学研究への応用
ヒゲナミン塩酸塩は、幅広い科学研究への応用があります。
類似化合物との比較
ヒゲナミン塩酸塩は、エフェドリンやシネフリンなどの他のβ2-アドレナリン受容体アゴニストに似ています . それは、組織の種類に応じて、刺激剤と弛緩剤の両方の二重作用を持つ点がユニークです . エフェドリンは主に刺激剤として作用するのに対し、ヒゲナミン塩酸塩は特定の組織を弛緩させる一方、他の組織を刺激することができます .
類似化合物のリスト
- エフェドリン
- シネフリン
- クレンブテロール
- サルブタモール
特性
IUPAC Name |
1-[(4-hydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3.ClH/c18-12-3-1-10(2-4-12)7-14-13-9-16(20)15(19)8-11(13)5-6-17-14;/h1-4,8-9,14,17-20H,5-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWWQQSDRUYSMAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=CC(=C(C=C21)O)O)CC3=CC=C(C=C3)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10911673 | |
| Record name | 1-[(4-Hydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10911673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
11041-94-4 | |
| Record name | 6,7-Isoquinolinediol, 1,2,3,4-tetrahydro-1-[(4-hydroxyphenyl)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=11041-94-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Higenamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011041944 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[(4-Hydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10911673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HIGENAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PQ432PID6E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Higenamine hydrochloride (dl-demethylcoculaurine) and what is its mechanism of action?
A1: Higenamine hydrochloride is a plant-derived compound isolated from various species, including Aconitum, Gnetum, and Asarum. [] It acts as a beta2-adrenergic receptor agonist, mimicking the effects of adrenaline. This interaction leads to increased heart rate and myocardial contractility. [, ]
Q2: How effective and safe is Higenamine hydrochloride as a pharmacological stress agent for myocardial perfusion imaging (MPI)?
A2: Studies comparing Higenamine hydrochloride to adenosine, a commonly used stress agent, show comparable efficacy and safety profiles in detecting coronary artery disease using MPI. [, , , , , ] Higenamine hydrochloride effectively increases heart rate and induces myocardial stress, allowing for the visualization of blood flow abnormalities in the heart. [, , , , ] While generally safe, it can cause transient side effects like dizziness, palpitations, and chest discomfort. [, , , ]
Q3: Are there alternative pharmacological stress agents for MPI, and how does Higenamine hydrochloride compare?
A4: Adenosine is a frequently used alternative pharmacological stress agent for MPI. Studies comparing Higenamine hydrochloride to adenosine demonstrate similar diagnostic accuracy and safety profiles. [, , ] The choice between these agents may depend on patient-specific factors, availability, and institutional protocols.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




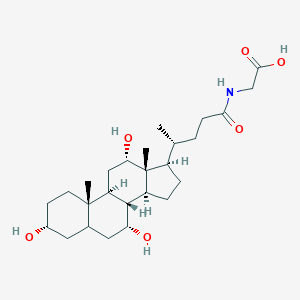

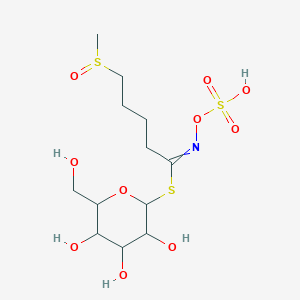
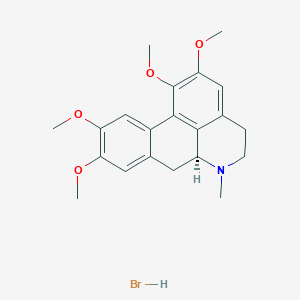
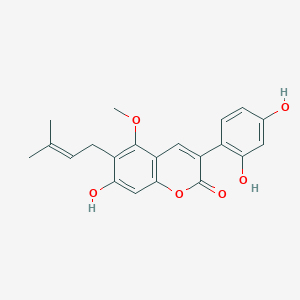
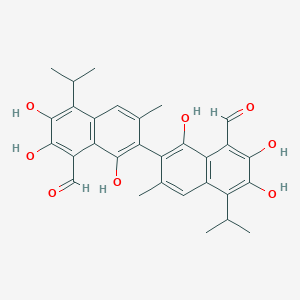
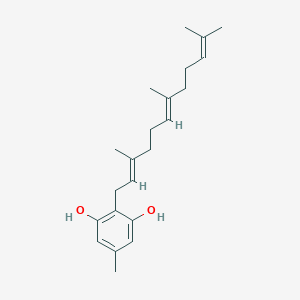

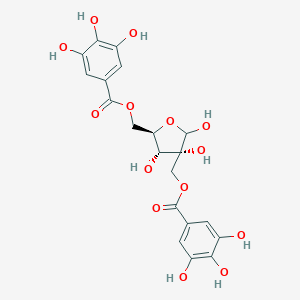
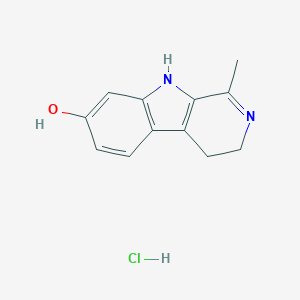
![(1S,4aS,5R,7S)-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4a,5,7-triol](/img/structure/B191374.png)
